N,N'-Dimethyloxamide
Description
Historical Context and Evolution of Research on N,N'-Dimethyloxamide
Historically, this compound has been noted in the context of organic synthesis, particularly in the preparation of heterocyclic compounds like imidazoles. chemicalbook.comijpsjournal.comuobasrah.edu.iqijnrd.orgtsijournals.comiiste.org For instance, early research by Wallach involved treating this compound with phosphorus pentachloride to obtain a chlorine-containing compound, which upon reduction yielded N-methyl imidazole (B134444). ijpsjournal.comuobasrah.edu.iqijnrd.orgtsijournals.comiiste.org This highlights its historical role as a precursor in the synthesis of important nitrogen-containing ring structures. While specific early historical research solely focused on this compound is not extensively detailed in the provided results, its involvement in established synthetic routes suggests its presence in chemical investigations dating back to the development of these methodologies. ijpsjournal.comuobasrah.edu.iqijnrd.orgtsijournals.comiiste.org Research has also explored its comparison with other oxamide (B166460) derivatives, such as N,N'-dihydroxyoxamide and N,N'-dibutyloxamide, noting differences in properties like solubility and hydrogen bond strength based on the substituents on the nitrogen atoms.
Significance of this compound in Modern Chemical Science
In modern chemical science, this compound holds significance primarily in organic synthesis and coordination chemistry. It serves as a building block for the synthesis of various organic compounds, including intermediates for pharmaceuticals and other heterocyclic structures. chemicalbook.com Its bidentate nature, with oxygen donor atoms, makes it relevant in coordination chemistry, where it can bind to metal centers. researchgate.netresearchgate.netagu.edu.bh Studies have investigated its ability to form complexes with metal halides, such as with tin(IV) chloride, where it acts as a bidentate ligand coordinating through its oxygen atoms. agu.edu.bh The resulting complexes can exhibit interesting structural properties, including polymeric arrangements. researchgate.net The study of such coordination compounds contributes to the broader understanding of metal-ligand interactions and the design of new materials. ichem.mdjyu.fi
Current Research Landscape and Future Directions for this compound
Current research involving this compound continues to explore its utility in organic synthesis and coordination chemistry. Its role as a ligand in the formation of metal complexes remains an area of investigation, with studies focusing on the structural characterization of these complexes using techniques like X-ray diffraction. researchgate.netresearchgate.net The exploration of its coordination behavior with various metal centers can lead to the development of new coordination polymers and materials with potential applications. ichem.mdjyu.fi
Furthermore, research into related oxamide derivatives, such as N,N'-dinitro-N,N'-dimethyloxamide, suggests potential applications in the field of energetic materials, although this is a distinct compound. uni-muenchen.de The synthesis of imidazole derivatives using this compound as a starting material also continues to be relevant, given the broad pharmacological applications of imidazole-based compounds. ijpsjournal.comuobasrah.edu.iqijnrd.orgtsijournals.comiiste.orgresearchgate.netresearchgate.net
Future directions for research on this compound could involve a more in-depth exploration of its coordination chemistry with a wider range of transition metals and the investigation of the properties and potential applications of the resulting coordination compounds. Further studies into optimized synthetic routes utilizing this compound for the creation of complex organic molecules could also be pursued. The potential for incorporating the this compound moiety into novel functional materials, beyond traditional coordination polymers, might also represent a future research avenue.
Data Tables:
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂O₂ | sigmaaldrich.comfishersci.se |
| Molecular Weight | 116.12 g/mol | sigmaaldrich.comfishersci.se |
| CAS Number | 615-35-0 | sigmaaldrich.comfishersci.se |
| Melting Point | 214-217 °C or 215-217 °C | sigmaaldrich.comfishersci.se |
| Physical State | Solid | thermofisher.com |
| Appearance | White | thermofisher.com |
| Solubility | Soluble in water, ethanol, ethyl ether, and chloroform | nih.gov |
Detailed Research Findings:
Coordination Chemistry: this compound acts as a bidentate ligand, coordinating to metal centers through its oxygen atoms. agu.edu.bh Studies with tin(IV) chloride have shown the formation of octahedral complexes of the type SnCl₄·LL, where LL represents this compound. agu.edu.bh The crystal structure of the this compound antimony(III) chloride complex shows the oxamide ligand bridging metal centers in a trans position, leading to a polymeric structure. researchgate.net
Synthesis of Heterocycles: this compound can be used as a starting material in the Wallach synthesis of imidazoles. ijpsjournal.comuobasrah.edu.iqijnrd.orgtsijournals.comiiste.org Treatment with phosphorus pentachloride followed by reduction yields N-methyl imidazole. ijpsjournal.comuobasrah.edu.iqijnrd.orgtsijournals.comiiste.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N'-dimethyloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c1-5-3(7)4(8)6-2/h1-2H3,(H,5,7)(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZCJUOJSODZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210468 | |
| Record name | N,N'-Dimethyloxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-35-0 | |
| Record name | N1,N2-Dimethylethanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N'-Dimethyloxamide | |
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| Record name | 615-35-0 | |
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| Record name | N,N'-Dimethyloxamide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80210468 | |
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| Record name | N,N'-dimethyloxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.474 | |
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| Record name | N,N'-DIMETHYLOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/573D5I9HQV | |
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Synthetic Methodologies and Reaction Pathways of N,n Dimethyloxamide
Advanced Synthetic Routes to N,N'-Dimethyloxamide and its Derivatives
The synthesis of this compound (DMO) can be achieved through several routes, primarily involving the reaction of oxalic acid derivatives with methylamine (B109427). While the direct reaction of oxalic acid with methylamine is conceptually straightforward, alternative strategies often utilize more reactive oxalic acid derivatives to enhance yield and purity.
Wallach Synthesis of N-Methyl Imidazole (B134444) from this compound
The Wallach synthesis provides a notable pathway where this compound serves as a precursor for the formation of N-Methyl Imidazole. This transformation typically involves treating this compound with phosphorus pentachloride. derpharmachemica.comjetir.orgresearchgate.netijarsct.co.inuobasrah.edu.iq This reaction yields a chlorine-containing intermediate, which upon subsequent reduction with hydroiodic acid, furnishes N-Methyl Imidazole. derpharmachemica.comjetir.orgresearchgate.netijarsct.co.inuobasrah.edu.iq This method highlights the utility of this compound in constructing heterocyclic ring systems.
A general representation of the Wallach synthesis from this compound to N-Methyl Imidazole is depicted below:
derpharmachemica.comjetir.orgresearchgate.netijarsct.co.inuobasrah.edu.iq 2.1.2. Alternative Synthetic Strategies for this compound Formation
Beyond the context of the Wallach synthesis precursor, this compound can be synthesized through other methods. One common approach involves the reaction of dialkyl oxalates, such as dimethyl oxalate (B1200264) or diethyl oxalate, with methylamine. This transamidation reaction is a widely used method for synthesizing amides from esters.
Another documented method for synthesizing oxamide (B166460) derivatives, which can be adapted for this compound, involves the reaction of oxalyl chloride with amine derivatives. While specifically mentioned for N,N'-dihydroxyoxamide synthesis from hydroxylamine (B1172632) hydrochloride, the reaction of oxalyl chloride with methylamine could conceptually lead to this compound. Research findings indicate that reacting dialkyl oxalates with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like sodium methoxide (B1231860) can yield N,N'-dimethoxy-N,N'-dimethyloxamide, a derivative of this compound. google.comgoogle.comThis suggests that variations of this approach using methylamine could be viable for synthesizing this compound itself.
Data on the synthesis of N,N'-dimethoxy-N,N'-dimethyloxamide from different dialkyl oxalates provides insight into potential yields:
| Reactants | Solvent | Base | Temperature (°C) | Time (hours) | Product Yield (%) |
| Dimethyl oxalate, N,O-dimethylhydroxylamine HCl | Methanol | Sodium methoxide | 5-10 | 3 | 71.0 google.com |
| Diethyl oxalate, N,O-dimethylhydroxylamine HCl | Ethanol | Sodium methoxide | 5-10 | 3 | 86.4 google.com |
| Diisopropyl oxalate, N,O-dimethylhydroxylamine HCl | Ethanol | Sodium methoxide | 5-25 | 1.5 | 82.4 google.com |
| Dibutyl oxalate, N,O-dimethylhydroxylamine HCl | Ethanol | Sodium methoxide | 5-25 | 1.5 | 83.1 google.com |
| Diphenyl oxalate, N,O-dimethylhydroxylamine HCl | Ethanol | Sodium methoxide | 5-25 | 1.5 | 57.1 google.com |
Note: These yields are for N,N'-dimethoxy-N,N'-dimethyloxamide, a related compound, but illustrate the feasibility of using dialkyl oxalates.
Synthesis of this compound Derivatives (e.g., N,N'-Dibenzyl-N,N'-dimethyloxamide)
The synthesis of this compound derivatives involves modifying the methyl groups attached to the nitrogen atoms or altering the oxamide core. The structure of N,N'-Dibenzyl-N,N'-dimethyloxamide suggests a substitution on the nitrogen atoms with benzyl (B1604629) groups in addition to the methyl groups.
While direct synthetic routes specifically for N,N'-Dibenzyl-N,N'-dimethyloxamide are not extensively detailed in the provided search results, the general principles of amide synthesis and alkylation reactions can be applied. The synthesis would likely involve the reaction of oxalyl chloride or a dialkyl oxalate with N-methylbenzylamine or a related precursor. Alternatively, methylation of N,N'-Dibenzyloxamide could potentially yield N,N'-Dibenzyl-N,N'-dimethyloxamide, although this route might be less direct.
PubChem provides structural information for N,N'-Dibenzyl-N,N'-dimethyloxamide, confirming its existence and structure. uni.luSimilarly, N,N'-Dibenzyloxamide is also a known compound. nih.gov 2.2. Reaction Mechanisms Involving this compound
The reactivity of this compound is primarily governed by its amide functional groups, which contain both a carbonyl group and a nitrogen atom with a lone pair of electrons. This structure allows for participation in both nucleophilic and electrophilic reactions.
Reaction Mechanisms Involving this compound
Nucleophilic Reactivity and Substitution Reactions of this compound
This compound can exhibit nucleophilic behavior due to the lone pairs of electrons on the nitrogen and oxygen atoms. The nitrogen atom, being less electronegative than oxygen, is generally a stronger nucleophile. Nucleophilic attack can occur at electrophilic centers.
In the context of substitution reactions, the amide nitrogen can act as a nucleophile, particularly in reactions involving activated electrophiles or under conditions that enhance the nucleophilicity of the nitrogen. For instance, under certain conditions, the nitrogen could potentially attack alkyl halides or other electrophilic carbon centers, leading to N-alkylation. However, the amide resonance structure, where the nitrogen's lone pair is delocalized into the carbonyl group, reduces the nucleophilicity of the nitrogen compared to simple amines.
The carbonyl carbon in this compound is also an electrophilic center and can undergo nucleophilic attack. This is a fundamental reaction pathway for amides, leading to reactions such as hydrolysis, alcoholysis, or reaction with organometallic reagents. For example, reaction with organolithium or Grignard reagents can lead to the formation of ketones or tertiary alcohols after subsequent workup. thieme-connect.de 2.2.2. Electrophilic Reactivity of this compound
This compound can also participate in reactions as an electrophile. The most electrophilic centers are the carbonyl carbons, which are susceptible to attack by nucleophiles. As discussed in the previous section, this is a key aspect of amide reactivity.
Furthermore, under acidic conditions, the oxygen atoms of the carbonyl groups can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more reactive towards nucleophilic attack.
While the oxamide core itself is not typically considered electron-rich for electrophilic aromatic substitution in the way an aromatic ring is, the molecule can react with strong electrophiles at the nitrogen or oxygen atoms. For example, the nitrogen atom can be protonated or react with Lewis acids. The oxygen atom can also coordinate with Lewis acids or undergo electrophilic attack at high temperatures or with very strong electrophiles.
The Wallach synthesis mentioned earlier (Section 2.1.1) provides an example where this compound reacts with phosphorus pentachloride, an electrophilic reagent. derpharmachemica.comjetir.orgresearchgate.netijarsct.co.inuobasrah.edu.iqThis reaction involves the interaction of the electrophilic phosphorus pentachloride with the nucleophilic centers of the amide, ultimately leading to the formation of a chlorinated intermediate.
Mechanistic Investigations of Derivatization Reactions (e.g., Chlorination with Phosphorus Pentachloride)
This compound undergoes derivatization reactions, notably chlorination when treated with phosphorus pentachloride (PCl₅). This reaction is a key step in the Wallach synthesis of N-methyl imidazole. derpharmachemica.comresearchgate.netuobasrah.edu.iqsphinxsai.comjetir.org When this compound is reacted with PCl₅, a chlorine-containing compound is obtained. derpharmachemica.comresearchgate.netuobasrah.edu.iqsphinxsai.com Subsequent reduction of this chlorinated intermediate with hydroiodic acid yields N-methyl imidazole. derpharmachemica.comresearchgate.netuobasrah.edu.iq Similarly, N,N'-diethyloxamide reacts with PCl₅ under analogous conditions to produce a chlorine compound that, upon reduction, gives 1-ethyl-2-methyl imidazole. derpharmachemica.comresearchgate.netuobasrah.edu.iq The chlorine compound derived from this compound has been identified as 5-chloral imidazole. uobasrah.edu.iqsphinxsai.com
While the precise, detailed mechanism for the reaction of this compound with PCl₅ is not explicitly detailed in the search results, reactions of amides with PCl₅ often involve the phosphorus atom attacking the carbonyl oxygen, followed by chloride displacement and subsequent elimination steps to introduce chlorine atoms or form nitriles, depending on the amide structure and reaction conditions. stackexchange.com The reaction of PCl₅ with compounds containing C=O bonds is a known method for chlorination and dehydration. stackexchange.comdoubtnut.com In the context of oxamide derivatives, PCl₅ facilitates the incorporation of chlorine and the formation of a heterocyclic ring upon subsequent steps. derpharmachemica.comuobasrah.edu.iqsphinxsai.comnih.gov
Hydrolysis and Solvolysis Pathways of this compound
Hydrolysis is a chemical reaction where a molecule is cleaved by the addition of water. pearson.compsiberg.com For amides like this compound, hydrolysis typically involves the breaking of the amide bond (C-N bond) resulting in the formation of a carboxylic acid and an amine. pearson.com Amide hydrolysis can occur under acidic or basic conditions, with different mechanistic pathways. pearson.com
Under basic conditions, hydrolysis of an amide generally involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon, forming a tetrahedral intermediate. pearson.com This intermediate then collapses, leading to the expulsion of the amide nitrogen as an amine and the formation of a carboxylate ion. pearson.com
Solvolysis is a type of nucleophilic substitution reaction where the solvent acts as the nucleophile. psiberg.compearson.comtaylorandfrancis.com This involves the cleavage of a molecule by a solvent. psiberg.comtaylorandfrancis.com Common solvents acting as nucleophiles include water (hydrolysis), alcohols (alcoholysis), and ammonia (B1221849) (ammonolysis). psiberg.com The mechanism of solvolysis can be SN1 or SN2, depending on the substrate and solvent properties. psiberg.compearson.comlibretexts.org SN1 solvolysis typically involves the formation of a carbocation intermediate, which is then attacked by the solvent. psiberg.compearson.comlibretexts.org
While direct detailed mechanisms specifically for the hydrolysis and solvolysis of this compound were not extensively found, the general principles of amide hydrolysis and solvolysis of similar compounds provide insight. For instance, the hydrolysis of N,N-dimethyl-N'-(2-oxo-1,2-dihydropyrimidinyl)formamidine, a related amidine derivative, has been studied and shown to proceed via nucleophilic attack of water on a carbon-nitrogen double bond, forming a tetrahedral intermediate. nih.gov This suggests that similar nucleophilic addition and cleavage pathways could be relevant to the hydrolysis of the amide bonds in this compound.
Research on phospholidines incorporating an this compound moiety has investigated their reactivity towards amines and alcohols (solvolysis). psu.eduresearchgate.netrsc.org These studies indicate that nucleophilic attack can occur at either the phosphoryl or carbonyl centers within these complex structures. psu.edu Methanolysis of a specific phospholidine derivative containing the this compound unit resulted in the cleavage of both imide P-N bonds. psu.edu This suggests that the amide linkages within such fused systems can be susceptible to solvolytic cleavage, although the reactivity can be influenced by the surrounding chemical structure and reaction conditions. psu.edursc.org
Data Table: Hydrolysis/Solvolysis Pathways (General Amide Reactivity)
| Reaction Type | Nucleophile | Typical Products (from R-CO-NR'R'') | Conditions (Typical) | Key Intermediate |
| Hydrolysis (Acidic) | H₂O (protonated) | Carboxylic Acid, Amine (protonated) | Acidic, Heat | Tetrahedral Intermediate |
| Hydrolysis (Basic) | OH⁻ | Carboxylate Salt, Amine | Basic, Heat | Tetrahedral Intermediate |
| Alcoholysis | Alcohol (ROH) | Ester, Amine | Acidic or Basic Catalyst, Heat | Tetrahedral Intermediate |
| Ammonolysis | Ammonia (NH₃) | Amide (different), Amine | Heat, sometimes catalyst | Tetrahedral Intermediate |
Catalytic Applications in this compound Synthesis and Reactions
Catalytic Transformations Mediated by this compound or its Derivatives
This compound itself has been mentioned as having potential applications as a catalyst or reagent in various research applications. alfachemch.com However, specific details on catalytic transformations directly mediated by this compound were not extensively found.
Derivatives of oxamide, such as N,N'-dihydroxyoxamide, are known to form stable complexes with metal ions through chelation and can inhibit metal-dependent enzymes. This chelating ability suggests a potential role as ligands in catalysis, where metal-oxamide complexes could catalyze reactions.
Imidazoles, which can be synthesized from this compound derivatives via reactions like the Wallach synthesis, are known to be used as catalysts or ligands for asymmetric catalysis in various synthetic reactions. derpharmachemica.comorganic-chemistry.org For instance, N-heterocyclic carbene (NHC)-copper complexes have been shown to catalyze cycloaddition reactions. organic-chemistry.org Various metal catalysts, including copper and zinc complexes, are employed in the synthesis of substituted imidazoles. jetir.orgorganic-chemistry.org While N-methyl imidazole is a product derived from this compound, its catalytic applications are linked to the imidazole structure itself.
Some oxamide derivatives have been investigated for other catalytic roles. For example, N,N'-dimethyl-caprylamide/decanamide catalysts have been developed for the synthesis of N,N-dimethyl-caprylamide/decanamide, showing high activity and the ability to shorten reaction times. google.com This indicates that substituted oxamides can be designed to act as catalysts in specific amide formation reactions.
Research also mentions N,N'-Dimethoxy-N,N'-dimethyloxamide (DMDO) as an organic compound used in science and research for various purposes, including as a catalyst, reagent, and solvent. alfachemch.com
Data Table: Catalytic Applications (Examples from Search Results)
| Compound/Derivative | Role | Application Examples | Relevant Catalytic Metal/System (if mentioned) |
| This compound | Potential Catalyst/Reagent | Various research applications | Not specified in detail alfachemch.com |
| N,N'-Dihydroxyoxamide | Ligand (Chelation) | Potential in metal-catalyzed reactions | Forms complexes with metal ions |
| Imidazoles (derived from this compound) | Catalysts, Ligands | Asymmetric catalysis, various organic syntheses | Copper, Zinc, Palladium, NHC-metal complexes derpharmachemica.comjetir.orgorganic-chemistry.org |
| N,N'-Dimethyl-caprylamide/decanamide catalyst | Catalyst | Synthesis of N,N-dimethyl-caprylamide/decanamide | Specific catalyst composition mentioned (silicate, aluminate, sulfuric acid) google.com |
| N,N'-Dimethoxy-N,N'-dimethyloxamide (DMDO) | Catalyst, Reagent, Solvent | Various research applications | Not specified in detail alfachemch.com |
Spectroscopic Characterization and Computational Studies of N,n Dimethyloxamide
Advanced Spectroscopic Techniques for N,N'-Dimethyloxamide Analysis
Spectroscopic methods provide valuable insights into the molecular structure, bonding, and electronic transitions of this compound.
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy of this compound
NEXAFS spectroscopy is a powerful tool for probing the electronic structure of molecules by examining the absorption of soft X-rays near the core ionization edges of constituent atoms cornell.edu. Studies on this compound using NEXAFS have focused on the carbon, nitrogen, and oxygen K-edges to understand the core-electron excitations and corresponding molecular orbitals aip.orgresearchgate.net.
Experimental and predicted NEXAFS spectra of this compound have been obtained and compared, showing consistency aip.orgresearchgate.net. The calculated spectra are typically convoluted with Gaussian functions to match the experimental resolution aip.orgresearchgate.net. Time-dependent density functional theory (TD-DFT) has been applied to predict the NEXAFS spectra and assign the electronic transition orbitals corresponding to the spectral features aip.org.
Carbon K-edge NEXAFS Analysis
Analysis of the carbon K-edge NEXAFS spectrum of this compound provides information about the electronic environment of the carbon atoms. Specific dissociation of the N–CO bond at the carbon K-edge has been observed, which correlates with the predicted destination antibonding orbitals of the core electron excitation researchgate.net. The carbon K-edge spectra of molecules containing hydrocarbon chains are often dominated by a sharp resonance attributed to excitations to Rydberg states and a broader resonance attributed to excitations to C-C σ* orbitals wisc.edu. In nitrogenated carbon materials, peaks at the C K-edge can shift towards higher energy with increasing nitrogen concentration, indicating changes in bonding tu-chemnitz.de.
Nitrogen K-edge NEXAFS Analysis
The nitrogen K-edge NEXAFS spectrum is sensitive to the chemical state of nitrogen atoms nih.gov. For this compound, the nitrogen K-edge NEXAFS provides information about the amide nitrogen atoms aip.orgresearchgate.net. Core-electron excitations at the nitrogen K-edge can lead to specific dissociation, such as the cleavage of the C–CO bond researchgate.net. In nitrogen-doped carbon materials, N K-edge XANES spectra show distinct π* resonances corresponding to different nitrogen functionalities like pyridinic and graphitic nitrogen researchgate.net. The energy position of these peaks can reveal the presence of different nitrogen species researchgate.net.
Oxygen K-edge NEXAFS Analysis
The oxygen K-edge NEXAFS spectrum of this compound provides insights into the electronic environment of the carbonyl oxygen atoms aip.orgresearchgate.net. Similar to the nitrogen K-edge, core-electron excitation at the oxygen K-edge can induce specific dissociation, including the cleavage of the C–CO bond researchgate.net. In other oxygen-containing molecules, oxygen K-edge NEXAFS spectra can display peaks attributed to transitions from the O 1s core state into π* and σ* orbitals iphy.ac.cnrsc.org. The position and intensity of these peaks are influenced by the chemical environment of the oxygen atom researchgate.net.
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy is a technique that identifies chemical compounds based on their absorption of infrared radiation, which causes changes in molecular vibrations tanta.edu.eg. Vibrational analysis, often combined with IR and Raman spectroscopy, helps in understanding the characteristic vibrational modes of a molecule kuleuven.be.
A complete vibrational analysis of this compound has been described based on infrared and Raman spectra of different isotopes (H, D, CH₃, CD₃) kuleuven.be. Force field calculations on monomers and multimers, combined with solid-state spectra at varying temperatures, have been used to study the influence of hydrogen bonding on typical amide fundamentals kuleuven.be. Nine typical "amide bands" have been characterized, with special attention given to the Amide IV mode kuleuven.be. The influence of CH and CD vibrations on amide fundamentals has been studied by comparing calculated and experimental fundamentals and potential energy distribution (PED) values of CH₃ and CD₃ isotopes kuleuven.be.
Characteristic IR absorption bands for amide groups include N-H stretching absorptions between 3170 and 3500 cm⁻¹ (one band for secondary amides like this compound), a strong Amide I band (C=O stretching) around 1665 ± 30 cm⁻¹, and an Amide II band (N-H bending) around 1530 ± 30 cm⁻¹ in secondary amides msu.edu. Hydrogen bonding can shift these absorptions msu.edu.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides detailed information about the structure and dynamics of molecules based on the magnetic properties of atomic nuclei scienceopen.com. ¹H NMR and ¹³C NMR are commonly used to identify different types of hydrogen and carbon atoms within a molecule and their connectivity scienceopen.com.
NMR spectra of this compound have been recorded spectrabase.com. Chemical shifts in NMR spectra are reported relative to a standard, such as TMS (tetramethylsilane) scienceopen.com. For ¹H NMR, residual proton signals from the solvent, such as CDCl₃ (7.26 ppm) or DMSO-d₆ (2.50 ppm), are often used as references scienceopen.com. For ¹³C NMR, the carbon signal of the solvent, such as CDCl₃ (77.0 ppm) or DMSO-d₆ (39.52 ppm), is used as a reference scienceopen.com.
NMR spectroscopy can be used to characterize the structure of compounds containing oxamide (B166460) units researchgate.net. For instance, ¹H and ¹³C NMR have been used to characterize newly synthesized derivatives containing oxamide ligands researchgate.net.
Table 1: Summary of Spectroscopic Techniques Applied to this compound
| Spectroscopic Technique | Information Provided | Relevant Atoms/Groups | Key Findings/Applications |
| NEXAFS Spectroscopy | Electronic structure, core-electron excitations, molecular orbitals | C, N, O | Correlation of spectral features with electronic transitions; site-specific dissociation upon core excitation. aip.orgresearchgate.net |
| IR Spectroscopy | Vibrational modes, functional groups, hydrogen bonding | N-H, C=O, C-N | Characterization of amide bands; influence of hydrogen bonding on vibrations; vibrational analysis of isotopes. kuleuven.bemsu.edu |
| NMR Spectroscopy | Molecular structure, connectivity, types of atoms | ¹H, ¹³C | Identification of distinct hydrogen and carbon environments; structural characterization of oxamide-containing compounds. spectrabase.comresearchgate.net |
Table 2: Illustrative NMR Chemical Shifts (Example - Not specific to this compound, but shows typical format)
| Nucleus | Type of Atom/Group (Example) | Typical Chemical Shift Range (ppm) |
| ¹H | N-CH₃ | ~2.5 - 3.5 |
| ¹H | N-H | ~7.0 - 8.5 |
| ¹³C | C=O (Amide) | ~160 - 180 |
| ¹³C | CH₃ (attached to N) | ~25 - 40 |
Table 3: Illustrative IR Absorption Bands (Example - Based on general amide vibrations)
| Functional Group | Type of Vibration | Typical Wavenumber Range (cm⁻¹) |
| N-H (Secondary) | Stretching | 3170 - 3500 |
| C=O (Amide I) | Stretching | 1635 - 1695 |
| N-H (Amide II) | Bending | 1500 - 1570 |
| C-N | Stretching | 1200 - 1350 |
Mass Spectrometry (MS) and Fragmentation Patterns
Mass spectrometry is a powerful technique for identifying compounds and elucidating their structures by analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments. Studies on the fragmentation of this compound following core excitation and Auger decay have provided insights into its dissociation pathways. Site-selectivity in fragmentation has been observed depending on the initial ionization site within the molecule. researchgate.net
Ionization of the carbon and oxygen 1s electrons in this compound tends to yield fragments such as CH⁺ + NO⁺. researchgate.net Conversely, ionization at the central nitrogen atom preferentially forms O⁺ + HCN⁺ and O⁺ + CN⁺, although it also produces CH⁺ + NO⁺ to a lesser extent. researchgate.net These fragmentation patterns are associated with higher binding energy final states. researchgate.net
Furthermore, ionization of the C 1s electron shows a higher propensity for C–H bond fission compared to O 1s ionization. researchgate.net Resonant Auger–Meitner decay following 1s → 3π excitation can lead to the formation of twelve different ionic products. researchgate.net The excess energy gained by the molecule upon resonant Auger decay appears to be a dominant factor influencing the fragmentation pattern. researchgate.net
While general fragmentation patterns for amides in mass spectrometry involve cleavage next to the C=O bond and potential hydrogen rearrangements, specific detailed fragmentation mechanisms for this compound under standard electron ionization (EI) conditions are not extensively detailed in the provided search results. libretexts.org However, mass spectra for this compound obtained via GC-MS are available in spectroscopic databases. spectrabase.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, UV-Vis absorption spectroscopy can be used to study its electronic properties. The search results indicate that UV/Vis spectroscopy is a suitable technique for analyzing related compounds like N,N-Dimethylacetamide and N,N-Dimethylformamide, which are also amides. krackeler.comsigmaaldrich.comsigmaaldrich.comitwreagents.com These related compounds exhibit UV absorption in the range of 270 nm. krackeler.comitwreagents.com While a specific λmax for this compound is not explicitly provided in the search results, its amide functional groups suggest it would exhibit n→π* electronic transitions, typically occurring in the UV region.
Computational Chemistry and Theoretical Modeling of this compound
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), plays a crucial role in understanding the electronic structure, geometries, and spectroscopic properties of molecules like this compound.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules, providing insights into their ground state geometries and energies. psu.educmu.edurutgers.edu DFT calculations have been successfully applied to determine the molecular structures of various amides, including N-methyl formamide (B127407) and N,N-dimethyl formamide, with results showing excellent agreement with experimental data. psu.edu
While specific DFT calculations for the ground state geometry of this compound are not detailed in the provided results, the success of DFT in accurately predicting the geometries of related amide compounds suggests it is a suitable method for studying this compound. psu.edu Different exchange-correlation functionals within DFT, such as BLYP and ACM, have been employed for geometry optimizations. psu.edu
Time-Dependent Density Functional Theory (TDDFT) for Electronic Excitation Analysis
Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study excited states and predict electronic excitation energies, which can be directly compared with experimental UV-Vis spectra. nih.govgaussian.combenasque.orgarxiv.org TDDFT is a widely used method for excited-state calculations due to its balance of computational cost and accuracy, particularly for valence excited states. benasque.orgarxiv.org
TDDFT calculations provide excitation energies and oscillator strengths for each excited state, which can be used to simulate UV-Vis absorption spectra. gaussian.com The accuracy of TDDFT results can be sensitive to the choice of exchange-correlation functional. arxiv.org While no specific TDDFT calculations for this compound are presented, TDDFT has been applied to study the electronic excitations of related systems like core-substituted naphthalene (B1677914) diimides and other molecules containing amide-like linkages. nih.govbenasque.org The application of TDDFT to this compound would allow for the theoretical prediction of its UV-Vis spectrum and the characterization of its electronic excited states.
Molecular Orbital Theory and Electronic Structure Elucidation
Molecular Orbital (MO) theory describes the distribution of electrons in molecules in terms of molecular orbitals, which are formed by the combination of atomic orbitals. numberanalytics.comlibretexts.orglibretexts.orgyoutube.com MO theory is fundamental to understanding chemical bonding, molecular stability, and electronic structure. numberanalytics.com It provides a framework for describing the energies and spatial distribution of electrons within a molecule. libretexts.orglibretexts.org
Elucidating the electronic structure of this compound using MO theory involves determining the energies and symmetries of its molecular orbitals and how the valence electrons occupy these orbitals. This understanding is crucial for interpreting spectroscopic data and predicting chemical reactivity. While the provided search results discuss MO theory in a general context and for simple diatomic molecules, specific details of the molecular orbitals and electronic structure of this compound are not provided. numberanalytics.comlibretexts.orglibretexts.orgyoutube.com However, computational methods like DFT and TDDFT, discussed in the previous sections, are rooted in MO theory and are used to calculate and visualize molecular orbitals and their contributions to electronic transitions.
Conformational Analysis and Energy Landscapes
The conformational analysis of this compound involves the study of its various spatial arrangements and their relative stabilities. Computational methods are instrumental in mapping the energy landscape of the molecule, which represents the potential energy as a function of its internal coordinates, such as dihedral angles. This landscape reveals the molecule's preferred conformations (energy minima) and the energy barriers separating them.
Theoretical predictions have identified the most stable conformations of this compound. These studies often involve exploring the potential energy surface using quantum mechanical calculations or molecular mechanics simulations to locate stable conformers and determine their relative energies. The relative energies of different conformations provide information about their thermodynamic accessibility at a given temperature. While detailed, comprehensive energy landscape maps specifically for this compound were not extensively presented in the analyzed literature, the concept is fundamental to understanding molecular flexibility and the distribution of molecules among different structural states. Factors influencing the conformational preferences in this compound include the torsional angle around the central carbon-carbon bond and the orientation of the methyl groups and the N-H protons, which can participate in hydrogen bonding.
Prediction of Spectroscopic Signatures and Comparison with Experimental Data
Computational chemistry provides powerful tools for predicting molecular spectroscopic properties, enabling direct comparison with experimental data. This interplay between theory and experiment is crucial for validating theoretical models and enhancing the interpretation of complex spectra.
The vibrational properties of this compound have been thoroughly investigated through a complete vibrational analysis utilizing infrared (IR) and Raman spectroscopy, including studies on isotopically substituted variants (H, D, CH₃, CD₃). This experimental work was complemented by force field calculations performed on monomeric and multimeric (up to pentamer) forms of the molecule. By combining solid-state spectra with computational models, researchers have gained a better understanding of how hydrogen bonding influences the characteristic amide fundamental vibrations. Specific "amide bands" in the vibrational spectra, which are indicative of the peptide linkage, have been characterized, with particular attention given to the Amide IV mode. The impact of CH and CD vibrations on these amide fundamentals was also examined through a comparison of calculated and experimental frequencies and potential energy distribution (P.E.D.) values for the methyl group isotopes.
Coordination Chemistry of N,n Dimethyloxamide
N,N'-Dimethyloxamide as a Ligand in Metal Complexes
This compound can bind to metal ions through its carbonyl oxygen atoms and/or its amide nitrogen atoms, exhibiting various coordination modes. The nature of the metal ion, its oxidation state, and the reaction conditions influence the resulting complex stoichiometry, structure, and coordination geometry.
Synthesis and Characterization of this compound Metal Complexes
The synthesis of metal complexes involving this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. Various analytical and spectroscopic techniques are employed to characterize the synthesized complexes and confirm their composition, structure, and bonding. These techniques commonly include elemental analysis, infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (for diamagnetic complexes), mass spectrometry, magnetic susceptibility measurements, molar conductivity measurements, thermal analysis (TGA/DSC), and single-crystal X-ray diffraction. uni.lucenmed.comuni.lunih.gov
IR spectroscopy is often used to identify changes in the vibrational frequencies of the ligand upon coordination, particularly shifts in the carbonyl (C=O) and amide (N-H or C-N) stretching bands, indicating involvement of these groups in bonding to the metal center. uni.lu UV-Vis spectroscopy can provide information about electronic transitions within the complex, including metal-ligand charge transfer bands and d-d transitions in transition metal complexes, which can help infer geometry and oxidation state. cenmed.com NMR spectroscopy is valuable for structural elucidation of diamagnetic complexes in solution. uni.lu X-ray diffraction provides definitive information about the solid-state molecular structure, coordination geometry, and bond parameters.
While specific examples of this compound complexes with all listed transition metals were not extensively detailed in the search results, studies on related oxamide (B166460) and amide ligands with transition metals like Cu(II), Ni(II), and Zn(II) provide insight into the potential coordination behavior. These studies often report the synthesis of complexes with varying metal-to-ligand ratios and the characterization of their properties.
For instance, complexes of transition metals such as Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) with related ligands like β-enaminones and Schiff bases derived from dithiooxamide (B146897) have been synthesized and characterized. uni.lu Characterization techniques similar to those mentioned above are applied to these complexes to determine their structures and properties. Proposed geometries for these related transition metal complexes include octahedral and tetrahedral, depending on the metal ion and the specific ligand. uni.lu The coordination is often found to occur through nitrogen and oxygen or sulfur donor atoms of the ligands.
This compound and related dialkyloxamides have been shown to form complexes with main group metals. For example, the crystal and molecular structure of this compound and its complex with SbCl₃ have been reported. This indicates the ability of DMO to coordinate to antimony(III).
Studies on antimony(III) complexes with other ligands, such as thioamides and O,E,O-ligands (E = O, S, Se, Te, NH, NMe), demonstrate the coordination chemistry of antimony(III) with ligands containing oxygen, nitrogen, and sulfur donor atoms. These complexes are typically characterized by elemental analysis, IR, and NMR spectroscopy, and in some cases, X-ray diffraction. Antimony(III) in these complexes can exhibit varying coordination numbers and geometries, often influenced by the presence of its lone pair of electrons.
Tin complexes with oxamide derivatives have also been investigated. A dinuclear tin(II) complex of a bulky cis-oxamide has been synthesized and characterized, including by X-ray crystallography and DFT studies. This highlights the potential for oxamide ligands to form complexes with tin, and the influence of ligand structure on the resulting complex geometry.
Lanthanide ions are known to form complexes with ligands containing oxygen and nitrogen donor atoms. While direct studies on this compound complexes with lanthanides were not prominently featured, research on lanthanide complexes with other polydentate hydrazone Schiff base ligands and β-diketone ligands provides relevant context. uni.lucenmed.comnih.gov
These lanthanide complexes are synthesized and characterized using techniques such as elemental analysis, IR, UV-Vis, luminescence spectroscopy, mass spectrometry, and X-ray diffraction. uni.lucenmed.com The analytical data and structural studies help determine the metal-to-ligand stoichiometry and the coordination environment around the lanthanide ion. Lanthanide ions in these complexes often exhibit high coordination numbers, such as nine-coordination, with donor atoms from the ligands and sometimes counterions or solvent molecules. uni.lu
Alkyl aluminum N,N'-dimethyloxalamidates have been synthesized and characterized. These compounds are formed by the reaction of N,N'-dimethyloxalamide with alkyl aluminum reagents. Characterization techniques include NMR spectroscopy and X-ray crystallography.
The molecular structures of these aluminum complexes reveal that the N,N'-dimethyloxalamidate unit bridges two aluminum atoms. The aluminum atoms are typically four-coordinated, bonded to alkyl groups and to oxygen and nitrogen atoms from different amidate groups of the dimethyloxalamidate ligand. The core structure can consist of fused heterocyclic rings.
Data for Alkyl Aluminum N,N'-Dimethyloxalamidates:
| Compound | Characterization Methods | Key Structural Feature |
| Alkyl aluminum N,N'-dimethyloxalamidates | NMR spectroscopy, X-ray crystallography | N,N'-dimethyloxalamidate bridging two aluminum atoms |
Lanthanide Complexes
Coordination Modes and Geometries of this compound Ligands
This compound, as a ligand, can adopt various coordination modes depending on the metal center and reaction conditions. The presence of two amide functionalities provides multiple potential donor sites (oxygen and nitrogen atoms).
Based on studies of this compound and related oxamide/amide ligands, possible coordination modes include:
Bridging: The oxamide ligand can bridge two or more metal centers, utilizing donor atoms from both amide groups. This is observed in the case of aluminum N,N'-dimethyloxalamidates where the ligand bridges two aluminum atoms. Bridging can occur through the oxygen atoms, nitrogen atoms, or a combination of both.
Chelating: The ligand could potentially chelate to a single metal center, forming a ring structure involving the metal ion and donor atoms from the oxamide. While not explicitly detailed for this compound in the provided results, related bidentate ligands commonly chelate to metal centers.
Monodentate: Coordination through a single donor atom (either oxygen or nitrogen) is also possible, although less common for ligands with multiple potential coordination sites.
The coordination geometry around the metal center in this compound complexes, as with other coordination compounds, is influenced by the coordination number and the nature of the metal ion and ligands. Common coordination geometries observed in metal complexes include linear (CN 2), trigonal planar (CN 3), tetrahedral or square planar (CN 4), trigonal bipyramidal or square pyramidal (CN 5), and octahedral (CN 6).
In the reported structure of the SbCl₃ complex with this compound, the coordination mode and geometry around antimony would be key to understanding the interaction between the main group metal and the oxamide ligand. For the aluminum N,N'-dimethyloxalamidates, the aluminum centers are described as four-coordinated, consistent with a tetrahedral geometry around each aluminum atom, bridged by the oxalamidate ligand. Studies on antimony(III) complexes with related ligands have shown distorted geometries, such as distorted octahedral or trigonal pyramidal, influenced by the stereochemically active lone pair on antimony(III).
O,O Chelation and Bridging Ligand Behavior
This compound can act as a bidentate ligand, coordinating to metal ions through its oxygen atoms. This O,O chelation leads to the formation of chelate rings. In some instances, this compound can also function as a bridging ligand, connecting multiple metal centers through its oxygen atoms, which can result in the formation of polymeric structures. For example, in the crystal structure of this compound antimony(III) chloride, the ligand bridges metal centers in a trans position and a centrosymmetric Sb(μ-O)₂Sb mode, leading to a polymeric molecular structure. researchgate.net
Six-Coordinate and Distorted Octahedral Geometries
Metal complexes formed with this compound often exhibit six-coordinate geometries around the metal center. researchgate.net A common geometry observed is the distorted octahedron. researchgate.netresearchgate.net For instance, spectral studies of certain this compound complexes indicate monomeric structures with six-coordinated metal centers displaying distorted octahedral geometry. researchgate.net The reaction of this compound with water-free tin tetrachloride in a 1:1 molar ratio has been shown to yield an octahedral complex where the ligand binds to the tin atom through its oxygen donors, increasing the coordination number of tin from four in SnCl₄ to six in the complex. agu.edu.bh Distortions from ideal octahedral geometry can be influenced by factors such as the presence of lone pairs on the metal center, as explained by VSEPR theory, or by ligand field effects. researchgate.netlibretexts.orglibretexts.org
Structure-Property Relationships in this compound Coordination Compounds
The structural characteristics of this compound coordination compounds are directly related to their physical and chemical properties. Various analytical techniques are employed to elucidate these relationships.
Crystallographic Studies (e.g., Single-Crystal X-ray Diffraction (XRD))
Single-crystal X-ray diffraction (XRD) is a powerful technique used to determine the precise three-dimensional structure of this compound coordination complexes. agu.edu.bhlibretexts.orgalfachemar.comredalyc.orgebsco.commdpi.comresearchpublish.com XRD studies provide detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions, such as hydrogen bonding and crystal packing. nih.goveuropa.eu For example, XRD has been used to confirm the distorted octahedral geometry in certain metal complexes of this compound and to illustrate the bridging behavior of the ligand. researchgate.netagu.edu.bh Crystallographic data can reveal how the ligand conforms to the coordination environment and how crystal packing effects might influence the observed structure. libretexts.org
Spectroscopic Characterization of Metal-Ligand Interactions
Spectroscopic methods, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are crucial for characterizing the interactions between this compound and metal ions. agu.edu.bhspectroscopyonline.com
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups involved in coordination. Changes in the vibrational frequencies of the carbonyl (C=O) and C-N stretching modes of this compound upon complexation can indicate coordination through the oxygen or nitrogen atoms. researchgate.netnih.govlibretexts.org Shifts in these bands compared to the free ligand spectrum are indicative of metal-ligand bond formation. researchgate.net
UV-Vis Spectroscopy: UV-Vis spectroscopy is useful for studying electronic transitions within the complex, including metal-ligand charge transfer bands and d-d transitions in transition metal complexes. researchgate.netlibretexts.orgresearchgate.net Changes in the UV-Vis spectrum upon coordination can provide insights into the electronic structure of the complex and the nature of the metal-ligand bond. spectroscopyonline.comresearchgate.net The position and intensity of absorption bands can be related to the geometry and oxidation state of the metal center. libretexts.org
Redox Behavior and Electrochemistry (e.g., Cyclic Voltammetry)
Electrochemical techniques, such as cyclic voltammetry (CV), are employed to investigate the redox properties of this compound coordination compounds. agu.edu.bhredalyc.orgmdpi.com CV can reveal the oxidation and reduction potentials of the metal complex, providing information about the ease with which the complex can gain or lose electrons. redalyc.orguit.no These redox processes can be centered on the metal ion or the ligand. redalyc.org Studies using electrochemistry, sometimes coupled with electronic structure calculations, can help understand how coordination to this compound influences the redox behavior of the metal center. nih.govmdpi.comuit.no Electrochemical studies contribute to understanding the potential applications of these complexes in areas involving electron transfer processes.
Catalysis and Reactivity of this compound Metal Complexes
Metal complexes incorporating this compound or related oxalamidate ligands have been investigated for their catalytic properties in several areas.
Polymerization Catalysis (e.g., ε-Caprolactone Polymerization)
Metal complexes are widely used as catalysts for polymerization reactions, including the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone. ε-Caprolactone (C6H10O2) has a PubChem CID of 10401. wikipedia.org This polymerization yields polycaprolactone (B3415563) (PCL), a biodegradable polymer. wikipedia.org
Studies have shown that metal complexes, including those with ligands structurally related to this compound, can effectively catalyze the ROP of ε-caprolactone. For instance, aluminum N,N'-dimethyloxalamidates have been investigated as initiators for the ROP of ε-caprolactone. Some of these aluminum complexes demonstrated catalytic activity, leading to the formation of poly(ε-caprolactone). researchgate.net The catalytic performance can be influenced by the specific metal, the nature of the ligands, and the reaction conditions. researchgate.netrsc.org The polymerization typically proceeds via a coordination-insertion mechanism where the metal center activates the monomer. rsc.orgnih.gov
Research findings on the polymerization of ε-caprolactone using metal complexes highlight the importance of the metal precursor and the ligand structure in achieving controlled polymerization and desired polymer properties, such as molecular weight distribution. researchgate.netrsc.org
| Catalyst Type | Monomer | Conditions | Activity/Outcome | Source |
| Alkyl aluminum N,N'-dimethyloxalamidates | ε-Caprolactone | Various (e.g., 25-60 °C) | Initiators for ROP, varying activity | researchgate.net |
| Heterogeneous catalysts (e.g., Zn-SBA-15) | ε-Caprolactone | Ring opening polymerization | Produced PCL with narrow molecular weight distribution | rsc.org |
| Zinc complex with heteroleptic amide ligand | ε-Caprolactone | Room temperature (with BnOH) | High catalytic activity, less controlled | nih.gov |
Enzyme Mimicry and Bioinorganic Applications
Metal complexes can be designed to mimic the structure and function of the active sites in metalloenzymes, which are proteins that contain metal ions essential for their biological activity. This field, known as bioinorganic chemistry, explores the use of synthetic metal complexes for applications such as catalysis of biological reactions and development of therapeutic agents. nih.govacademie-sciences.frresearchgate.net
While direct information on this compound metal complexes specifically being used for enzyme mimicry or in bioinorganic applications was not prominently found in the search results, the broader context of metal complexes with N,N'-donor ligands is highly relevant to this area. Metal complexes with various N-donor ligands have been investigated as mimics for enzymes like superoxide (B77818) dismutase (SOD) and for their interactions with biological molecules like DNA. academie-sciences.frthepharmajournal.com The ability of ligands like this compound to coordinate to metal ions through nitrogen and oxygen atoms suggests their potential for designing complexes that could mimic the coordination environments found in certain metalloenzymes.
The design of metal complexes for enzyme mimicry often involves tuning the ligand structure to control the coordination geometry, redox potential, and reactivity of the metal center, aiming to replicate the catalytic function of the natural enzyme. nih.govacademie-sciences.fr
Polymeric and Materials Science Applications of N,n Dimethyloxamide
Incorporation of N,N'-Dimethyloxamide into Polymeric Structures
The incorporation of this compound into polymeric structures can lead to the development of novel materials with tailored properties. This is typically achieved through various polymerization techniques where DMO or its derivatives are included as monomers or co-monomers.
Synthesis of this compound-Containing Polymers
The synthesis of polymers containing this compound can involve different polymerization mechanisms. For instance, this compound derivatives, such as N,N'-dimethoxy-N,N'-dimethyloxamide (DMDO), have been explored as intermediates in organic synthesis and could potentially be building blocks for polymers alfachemch.comgoogle.com. Research indicates that alkyl aluminum N,N'-dimethyloxalamidates, derived from N,N'-dimethyloxalamide, have been synthesized and characterized, demonstrating their potential as initiators in the ring-opening polymerization of ε-caprolactone researchgate.net. This suggests a route for incorporating the oxalamidate structure, related to dimethyloxamide, into polymer backbones.
Another related compound, N,N-dimethylacrylamide (DMAA), which shares a similar amide structure, is readily polymerized and copolymerized with various monomers using techniques like radical polymerization nih.govrsc.orgmdpi.com. While this is not directly this compound, it illustrates the feasibility of polymerizing monomers with N,N-disubstituted amide groups. The synthesis of poly(N,N-dimethylacrylamide) with controlled tacticity has also been achieved through techniques like visible-light induced organocobalt-mediated radical polymerization, highlighting the control possible in polymerizing similar amide-containing monomers rsc.org.
Enhancement of Mechanical Properties and Thermal Stability in Polymers
Generally, incorporating rigid or interacting units into a polymer chain or matrix can enhance mechanical properties like tensile strength and modulus, as well as improve thermal stability by increasing the decomposition temperature mdpi.comresearchgate.net. The ability of compounds to form hydrogen bonds, as mentioned for a related dihydroxyoxamide, can be crucial for creating structures with enhanced thermal stability .
Role in Advanced Materials Synthesis
This compound and its derivatives can play a role in the synthesis of advanced materials, either as structural components or as intermediates in the formation of functional materials.
This compound as a Building Block for Functional Materials
This compound is primarily noted for its use in organic synthesis, particularly in the preparation of heterocyclic organic compounds, such as imidazole (B134444) drug intermediates chemicalbook.com. Imidazole derivatives themselves are utilized in various fields, including materials science, electronics, and optics uobasrah.edu.iq. This suggests that this compound can serve as a precursor for building blocks that are then incorporated into functional materials.
Related oxamide (B166460) structures have been explored in the synthesis of energetic materials, where N,N'-dinitro-N,N'-dimethyloxamide has been used in the preparation of N-methylnitramine uni-muenchen.dersc.org. This highlights the potential of the oxamide core structure in synthesizing materials with specific, in this case, energetic functionalities.
Applications in High-Performance Materials
The potential of this compound to enhance mechanical properties and thermal stability in polymers suggests its relevance in the development of high-performance materials sigmaaldrich.com. High-performance polymers and materials are often characterized by their ability to withstand extreme conditions, possess high strength, and maintain their integrity under stress iupac.org.
While specific examples of this compound directly in high-performance materials are not extensively detailed in the provided results, the principles observed with related amide and oxamide structures indicate its potential. The ability to form stable structures and improve thermal resistance are key aspects required for high-performance applications mdpi.comsysrevpharm.org.
Compatibility with Polymer Matrices
The compatibility of this compound with various polymer matrices is a crucial factor for its successful incorporation and the resulting material properties. Compatibility influences the dispersion of additives or co-monomers within the polymer matrix, which in turn affects the homogeneity and performance of the final material mdpi.com.
Factors affecting compatibility include the polarity of this compound and the polymer matrix, as well as the potential for specific interactions like hydrogen bonding researchgate.net. Achieving homogeneous dispersion of fillers or co-monomers is essential for maximizing the desired property enhancements mdpi.commdpi.com. Surface modification of fillers or the use of compatibilizers are common strategies to improve compatibility between disparate materials mdpi.comcdmf.org.br.
Based on the available information from the performed searches, there is insufficient specific and detailed research information focusing solely on this compound in the requested polymeric applications to construct a comprehensive article adhering strictly to the provided outline and content requirements.
Specifically, while general concepts of polymeric ligands in catalysis and polymeric additives in alkaline galvanizing are discussed in the search results, direct and detailed research findings on this compound functioning specifically as a polymeric ligand or as a component of a polymeric zinc thinning agent were not found. Information regarding this compound primarily pertains to its basic chemical properties or its use in the synthesis of other compounds, such as metal complexes that act as polymerization initiators (which is distinct from being a polymeric ligand or a polymeric thinning agent).
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly following the provided outline and including detailed research findings and data tables solely focused on this compound in these specific polymeric applications based on the current search results.
However, for reference, the PubChem CID for this compound is provided below.
Emerging Research Areas and Interdisciplinary Studies of N,n Dimethyloxamide
Interactions with Biological Systems and Biochemical Pathways
Research into the interactions of N,N'-Dimethyloxamide and its derivatives with biological systems and biochemical pathways is an area of interest. Studies on related oxamide (B166460) derivatives, such as N,N'-Dihydroxyoxamide, have shown interactions with biological systems. For example, N,N'-Dihydroxyoxamide derivatives have demonstrated anticancer properties by inhibiting the growth of various cancer cell lines, including lung, colon, and cervical cancer. These derivatives have also shown anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines like IL-6 and TNF-α in macrophage models. The mechanism of action for some of these derivatives involves the formation of stable complexes with metal ions through chelation, which can inhibit metal-dependent enzymes and disrupt biological pathways. Understanding metabolic pathways is a central theme in biochemistry and is crucial for elucidating fundamental biological mechanisms. nih.gov Advanced analytical techniques like LC-MS are used to study the pharmacokinetic properties of drug candidates in biological matrices, which involves understanding their interactions within biological systems. researchgate.net
Environmental Fate and Impact Studies of this compound (Excluding Toxicity)
Studies on the environmental fate of chemical compounds investigate how they enter the environment, their distribution across different matrices (air, soil, water), and their degradation pathways, excluding toxicological effects. frontiersin.orgreach.lu While specific studies on the environmental fate of this compound were not prominently featured in the search results, research on the environmental fate of other compounds provides relevant methodologies and considerations. For instance, studies on pesticides examine their dissipation behavior in soil and water systems, as well as their potential for transport in the environment. frontiersin.org Factors influencing environmental fate include volatilization, photolysis, hydrolysis, and microbial degradation. nih.gov Advanced analytical methods are crucial for detecting and quantifying compounds in various environmental matrices. rsc.org
Advanced Analytical Methodologies for this compound in Complex Matrices
Analyzing this compound in complex matrices, such as environmental samples or biological fluids, requires advanced analytical methodologies. Liquid chromatography-mass spectrometry (LC-MS) is considered a gold standard for such analyses due to its sensitivity and ability to identify polar compounds in complex matrices without extensive derivatization. researchgate.netrsc.org High-resolution mass spectrometry (HRMS) coupled with LC is used for both qualitative and quantitative analysis of environmental samples. rsc.org Challenges in analyzing complex matrices include overcoming matrix effects, which are interferences from other components in the sample that can affect the accuracy of the analysis. researchgate.netrsc.orgazom.com Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are employed for sample preparation to clean up complex matrices before analysis. chromatographyonline.comresearchgate.net Direct analysis in real-time mass spectrometry (DART-MS) is another technique offering novel ways to analyze complex matrices. azom.com
Derivatives of this compound in Advanced Chemical Research
Derivatives of this compound are explored in advanced chemical research for various applications. The modification of the oxamide core can lead to compounds with altered properties and reactivity.
N,N'-Dimethoxy-N,N'-dimethyloxamide (DMDO) as Catalyst, Reagent, and Solvent
N,N'-Dimethoxy-N,N'-dimethyloxamide (DMDO) is an organic compound that has been investigated for its utility as a catalyst, reagent, and solvent in various chemical applications. alfachemch.com DMDO is a colorless liquid highly soluble in water and other solvents, making it versatile. alfachemch.com While specific catalytic, reagent, or solvent applications of DMDO were not detailed in the provided results, the general concept of compounds acting in these multiple roles is known. For example, N,N-Dimethylformamide (DMF), a related formamide (B127407) derivative, is widely used as a polar aprotic solvent but can also function as a reagent and catalyst in certain organic transformations. nih.govwhiterose.ac.uk The choice of solvent is critical in many chemical reactions, influencing rate, selectivity, and product isolation. whiterose.ac.ukucl.ac.uk
N,N'-Dihydroxyoxamide in Enzyme Inhibition and Organic Synthesis
N,N'-Dihydroxyoxamide is a hydroxyl-substituted oxamide derivative that has been studied for its role in enzyme inhibition and organic synthesis. Structurally, it features hydroxyl groups attached to the nitrogen atoms of the oxamide core, which facilitates strong intermolecular hydrogen bonding. This compound and its derivatives have shown potential as enzyme inhibitors, particularly through their ability to chelate metal ions essential for enzyme activity. Enzyme inhibition is a crucial mechanism of action for many drugs, targeting specific enzymes in biological pathways. nih.govdergipark.org.trpioneerpublisher.com In organic synthesis, N,N'-Dihydroxyoxamide can be synthesized from oxalic acid and hydroxylamine (B1172632) hydrochloride. Its ability to form hydrogen bonds also makes it relevant in the synthesis of polymeric materials and self-assembly processes.
N,N'-Dibutyloxamide in Coordination Chemistry
N,N'-Dibutyloxamide, a derivative of oxamide with butyl substituents on the nitrogen atoms, has been explored for its utility as a bridging ligand in coordination chemistry. This involves its ability to bind to metal ions, forming metal complexes. Studies have demonstrated its use in the construction of polynuclear complexes involving transition metals such as rhenium, ruthenium, and manganese. mdpi.comresearchgate.net Several of these complexes have undergone structural characterization. mdpi.comresearchgate.net
Despite its application as a bridging ligand, the crystal structure of N,N'-dibutyloxamide itself was not reported until recently. mdpi.com Structural characterization of N,N'-dibutyloxamide synthesized from diethyloxalate and n-butylamine revealed the presence of intermolecular hydrogen bonding interactions in its crystal packing. mdpi.comresearchgate.net The structure shows two antiperiplanar amide groups, with the n-butyl substituents positioned on opposite sides of the oxalamide plane. mdpi.com The crystal packing is influenced by N–H···O hydrogen bonds, forming ribbons, which are further stabilized by C–H···O interactions between carbonyl oxygens and hydrogen atoms of the methylene (B1212753) groups adjacent to the nitrogen atoms. mdpi.comresearchgate.net This conformation, with butyl groups oriented perpendicularly to the oxalamide core in an extended form, is analogous to the conformation observed for N,N'-dibutyloxamide when acting as a ligand in certain metal complexes. mdpi.com
N,N'-disubstituted oxalamides, including N,N'-dibutyloxamide, can be prepared via the reaction of oxalyl chloride with the corresponding amine or through other methods like catalytic carbonylation of amines. mdpi.comresearchgate.net A reported synthesis of N,N'-dibutyloxamide involves the reaction of diethyloxalate with n-butylamine in ethanol. mdpi.comresearchgate.net
Research findings on N,N'-Dibutyloxamide include:
| Property/Observation | Detail | Source |
| Role in Coordination Chemistry | Employed as a bridging ligand in polynuclear Rhenium, Ruthenium, and Manganese complexes. | mdpi.comresearchgate.net |
| Crystal Structure | Features intermolecular N–H···O and C–H···O hydrogen bonding. Forms ribbons in crystal packing. | mdpi.comresearchgate.net |
| Conformation | Two antiperiplanar amide groups; n-butyl groups on opposite sides, oriented perpendicularly. | mdpi.comresearchgate.net |
| Synthesis Method | Reaction of diethyloxalate with n-butylamine in ethanol. | mdpi.comresearchgate.net |
| Melting Point | 152.8–153.5 °C. mdpi.com | mdpi.com |
| Spectroscopic Characterization | Characterized by FT-IR, 1H-NMR, and 13C-NMR spectroscopy. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
Phospholidines Incorporating this compound Moiety
The incorporation of the this compound moiety into phospholidine ring systems represents another area of emerging research. Phospholidines are heterocyclic compounds containing a phosphorus atom within a five-membered ring. When an this compound unit is part of this ring structure, it creates unique molecular architectures with potential for diverse chemical behavior.
Studies have investigated the synthesis and reactivity of phospholidines that include an N,N'-dimethyl oxamide moiety. researchgate.netsemanticscholar.orgrsc.orgrsc.orgresearchgate.netacs.org For example, research has explored the reactivity of such phospholidines towards amines and alcohols. researchgate.netsemanticscholar.orgrsc.orgrsc.orgresearchgate.net
One study focused on the structure and reactivity of 1,3,2-diazaphospholidine-2,4,5-triones, which can be viewed as related systems incorporating an oxamide-like fragment within a phosphorus-containing ring. psu.edu The molecular structure of 1,3-dimethyl-2-methylamino-1,3,2-diazaphospholidine-2,4,5-trione was determined and compared to that of this compound itself to understand the effect of ring closure on the oxamide skeleton. psu.edu This comparison revealed that the endocyclic nitrogen atoms in the phospholidine derivative are involved in resonance interactions not only with adjacent carbonyl groups but also with the phosphoryl center. psu.edu The study also noted the small size of the endocyclic N-P-N angle in this compound, which was correlated with its low reactivity. psu.edu
The synthesis of substituted 1,3,2-diazaphospholidine-2,5-diones, another class of phospholidines, has been achieved through the intramolecular cyclization of corresponding phosphoramidates. derpharmachemica.com These compounds, containing both phosphorus and nitrogen atoms, are of interest as potential ligands in asymmetric catalysis. derpharmachemica.com
Research on phospholidines incorporating the this compound moiety or related structures highlights their potential in developing new ligands and exploring novel reaction pathways in organophosphorus chemistry. researchgate.netsemanticscholar.orgrsc.orgrsc.orgresearchgate.netpsu.eduderpharmachemica.com
Key aspects of research on phospholidines incorporating the this compound moiety:
| Research Area | Focus | Source |
| Synthesis & Reactivity | Investigation of reactivity towards amines and alcohols. | researchgate.netsemanticscholar.orgrsc.orgrsc.orgresearchgate.net |
| Structural Studies | Comparison of cyclic systems (e.g., diazaphospholidinetriones) with acyclic this compound. | psu.edu |
| Bonding Analysis | Resonance interactions involving endocyclic nitrogen atoms with carbonyl and phosphoryl groups. | psu.edu |
| Reactivity Correlation | Correlation between small endocyclic N-P-N angle and low reactivity in certain phospholidines. | psu.edu |
| Synthetic Methods | Intramolecular cyclization of phosphoramidates to form diazaphospholidine-2,5-diones. | derpharmachemica.com |
Q & A
Basic: What are the established synthetic routes for N,N'-Dimethyloxamide, and how can reaction conditions be optimized for purity?
This compound is classically synthesized via two primary routes:
- Route 1 : Reacting ethyl oxamate with methylamine under controlled conditions (e.g., reflux in ethanol), yielding the product after purification .
- Route 2 : Using oxalyl chloride and alkylamines (e.g., n-propylamine), followed by quenching and crystallization .
Methodological Note : Optimize reaction temperature (typically 0–25°C for oxalyl chloride-based reactions) and stoichiometry (1:2 molar ratio of oxalyl chloride to amine) to minimize byproducts like tetramethyloxamide. Purity can be enhanced via recrystallization from water or ethanol, as noted in IR spectral validation .
Basic: How can vibrational spectroscopy (IR/Raman) distinguish this compound from structurally similar amides?
Key spectral markers include:
- NH Stretch : Absent in this compound due to full N-methylation, unlike oxamide (NH stretch ~3250 cm⁻¹) .
- CN Stretch : Observed at ~1380 cm⁻¹, shifted higher than non-methylated analogs due to reduced NH-CN coupling .
- C=O Stretch : Consistent at ~1660 cm⁻¹ across disubstituted oxamides, unaffected by alkylation .
Table : Vibrational Assignments (Solid State)
| Vibration Mode | Oxamide (cm⁻¹) | This compound (cm⁻¹) |
|---|---|---|
| NH Stretch | ~3250 | Absent |
| CN Stretch | ~1350 | ~1380 |
| C=O Stretch | ~1660 | ~1660 |
Basic: How do solvent effects influence the UV absorption properties of this compound?
This compound exhibits solvent-dependent red shifts in its π→π* (t-t) transitions:
- Water : λ_max ~250 nm (ε ~10,000 L·mol⁻¹·cm⁻¹), with a weak n→π* shoulder at ~310 nm .
- Cyclohexane : Absorption below 200 nm is unreproducible, likely due to solvent polarity effects .
Methodological Insight : Use polar solvents (e.g., water) for reproducible UV analysis. Compare with oxamide (Δλ ~5000–6300 cm⁻¹ red shift) to confirm electronic delocalization trends .
Advanced: What explains the phosphorescence of this compound despite non-emissive behavior in simple amides?
This compound exhibits weak phosphorescence (λ_em ~370 nm, τ ≈ 0.01 sec) due to:
- Triplet-State Stabilization : Methylation reduces non-radiative decay pathways, enabling intersystem crossing .
- Conformational Rigidity : The trans-planar structure enhances spin-orbit coupling, unlike flexible amides .
Experimental Design : Use low-temperature (77 K) matrix isolation to suppress thermal quenching. Compare emission spectra with non-methylated oxamide (non-emissive) to validate the role of alkylation .
Advanced: How can TD-DFT simulations reconcile discrepancies between experimental and theoretical X-ray absorption spectra?
Discrepancies in core excitation energies (e.g., ~10–13 eV shifts at C/N/O K-edges) arise from:
- Functional Choice : Hybrid functionals (e.g., B3LYP) overestimate excitation energies. Use short-range corrected (SRC) functionals for accuracy within 1 eV of experimental data .
- Solvent Effects : Incorporate implicit solvent models (e.g., COSMO) to account for dielectric screening in aqueous spectra .
Protocol : Optimize geometry at ωB97X-D/cc-pVTZ level, then compute core excitations using SRC-TD-DFT. Validate against experimental shifts in this compound’s UV/XAS data .
Advanced: What role does this compound play in nitration reactions for energetic materials?
This compound serves as a precursor for N,N′-dinitro-N,N′-dimethyloxamide (secondary explosive) via nitration with pure HNO₃ (0°C, 98–100% yield):
- Eutectic Formation : The product forms a stable eutectic with TNT (m.p. ~124°C), enabling cavity-free casting in explosive formulations .
- Safety Note : Monitor nitration exotherm rigorously; use ice baths and dropwise HNO₃ addition to prevent thermal runaway .
Contradictions in Evidence
- UV Absorption in Non-Polar Solvents : Early literature reports cyclohexane spectra below 200 nm , but subsequent studies found irreproducible results, suggesting solvent purity or measurement artifacts.
- Phosphorescence Mechanism : While methylated oxamides are emissive, the exact orbital nature of the triplet state remains unresolved, requiring advanced EPR or magneto-optical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
